molecular formula C16H24Br2N2 B1606892 Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide CAS No. 64047-58-1

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide

Cat. No. B1606892
CAS RN: 64047-58-1
M. Wt: 404.2 g/mol
InChI Key: KXQOFXMOHFZTQD-UHFFFAOYSA-L
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Description



  • Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide (CAS 64047-58-1) is a chemical compound with the molecular formula C16H24Br2N2.

  • It is a quaternary ammonium salt, containing a positively charged nitrogen atom.

  • The compound is used in various research applications.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • The molecular formula indicates that it contains 16 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms.

    • The structure likely involves a quaternary ammonium group attached to a propyl chain.





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound is not readily available.





  • Physical And Chemical Properties Analysis



    • Unfortunately, I couldn’t find detailed physical and chemical properties for this compound in the available sources.




  • Scientific Research Applications

    Multicomponent Chemical Reactions

    Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is involved in complex chemical reactions. For instance, it plays a role in isocyanide-based reactions, where trimethylsilyl chloride acts as an activating agent for azines. This leads to the insertion of isocyanide into an N-Si bond, a critical step in these reactions. The process involves N-activation of the azine and nucleophilic attack of an isocyanide in a Reissert-type process. Such reactions are essential for creating a variety of α-substituted dihydroazines, which have shown significant activity against parasitic organisms like Trypanosoma brucei and T. cruzi, highlighting their potential in medicinal chemistry (Kishore et al., 2016).

    Synthesis of Tetrahydroisoquinoline Derivatives

    This compound is also utilized in the synthesis of tetrahydroisoquinoline derivatives. A study highlighted a novel approach that uses a combined metal-free "CN" source from trimethylsilyl azide and 1,2-dichloroethane. This method was successfully applied in copper-catalyzed oxidative cyanation of α-C-H tertiary amines, leading to the synthesis of C1-cyanation tetrahydroisoquinoline derivatives (Zhang et al., 2014).

    Development of Novel Antitumor Compounds

    The compound is instrumental in the development of novel antitumor compounds. For example, a study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. These compounds showed significant potency against various cancer cell lines, indicating their potential as therapeutic agents (Al-Suwaidan et al., 2016).

    Applications in Alkaloid Synthesis

    Additionally, the compound finds application in alkaloid synthesis. A study explored the reaction of 3,4-dihydroisoquinolines and 3,4-dihydro-β-carbolines with trimethylsilyl trifluoromethanesulphonate, leading to complexes used in the synthesis of Alangium alkaloids, such as alangimaridine and alangimarine (Jahangir et al., 1986).

    Safety And Hazards



    • Safety information is not provided in the available data.

    • Always follow proper handling procedures and safety precautions when working with any chemical compound.




  • Future Directions



    • Research on this compound could focus on its potential applications, biological activity, and further characterization.

    • Investigate its interactions with other molecules and its role in specific biological processes.




    Please note that the information provided is based on available data, and further research may be necessary to fully understand the compound’s properties and potential applications. If you have any additional questions or need further assistance, feel free to ask! 😊


    properties

    IUPAC Name

    trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium;dibromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24N2.2BrH/c1-14-16-9-6-5-8-15(16)10-12-17(14)11-7-13-18(2,3)4;;/h5-6,8-10,12H,7,11,13H2,1-4H3;2*1H/q+2;;/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KXQOFXMOHFZTQD-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=[N+](C=CC2=CC=CC=C12)CCC[N+](C)(C)C.[Br-].[Br-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24Br2N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60982232
    Record name 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60982232
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    404.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide

    CAS RN

    64047-58-1
    Record name Isoquinolinium, 1-methyl-2-(3-(trimethylammonio)propyl)-, dibromide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047581
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60982232
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
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    Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
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    Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
    Reactant of Route 6
    Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide

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